molecular formula C12H22F2O3 B14270180 Acetic acid;4,4-difluorodec-5-en-1-ol CAS No. 137648-88-5

Acetic acid;4,4-difluorodec-5-en-1-ol

Cat. No.: B14270180
CAS No.: 137648-88-5
M. Wt: 252.30 g/mol
InChI Key: IGVIMFVCMFWJFN-UHFFFAOYSA-N
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Description

Acetic acid;4,4-difluorodec-5-en-1-ol is a hybrid compound combining acetic acid (CH₃COOH) with 4,4-difluorodec-5-en-1-ol, a fluorinated alcohol featuring a double bond at position 5 and two fluorine atoms at position 3. While acetic acid is widely utilized in food preservation, industrial synthesis, and medical diagnostics (e.g., 4% acetic acid in cervical cancer screening ), the fluorinated alcohol moiety likely expands its applications into pharmaceuticals or specialty chemicals.

Properties

CAS No.

137648-88-5

Molecular Formula

C12H22F2O3

Molecular Weight

252.30 g/mol

IUPAC Name

acetic acid;4,4-difluorodec-5-en-1-ol

InChI

InChI=1S/C10H18F2O.C2H4O2/c1-2-3-4-5-7-10(11,12)8-6-9-13;1-2(3)4/h5,7,13H,2-4,6,8-9H2,1H3;1H3,(H,3,4)

InChI Key

IGVIMFVCMFWJFN-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CC(CCCO)(F)F.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; 4,4-difluorodec-5-en-1-ol typically involves multiple steps, starting from commercially available precursors. One common method includes the fluorination of a dec-5-en-1-ol derivative, followed by the introduction of the acetic acid group through esterification or other suitable reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.

Types of Reactions:

    Oxidation: Acetic acid; 4,4-difluorodec-5-en-1-ol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium iodide or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium iodide, potassium carbonate, in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated alcohols, alkanes.

    Substitution: Halogenated derivatives, depending on the nucleophile used.

Scientific Research Applications

Acetic acid; 4,4-difluorodec-5-en-1-ol finds applications in various scientific fields due to its unique chemical properties:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its role in drug development, particularly in the design of fluorinated compounds with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of acetic acid; 4,4-difluorodec-5-en-1-ol involves its interaction with specific molecular targets, depending on its application. In biological systems, the fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Glacial Acetic Acid

  • Concentration and Purity : Glacial acetic acid is >99% pure, forming crystals at 16.6°C, whereas acetic acid in the target compound is likely esterified or conjugated, reducing its free acidity .
  • Reactivity : The fluorinated alcohol in the target compound may act as a leaving group or modify solubility, contrasting with glacial acetic acid’s role as a solvent or reagent in esterification .
  • Applications : Glacial acetic acid is used in plastics and pharmaceuticals, while the target compound’s fluorination suggests niche uses in drug delivery or agrochemicals.

Comparison with Acetic Acid Esters (e.g., Methyl Acetate, Ethyl Acetate)

  • Double Bond Influence : The dec-5-en-1-ol moiety introduces unsaturation, which may improve reactivity in polymerization or oxidation reactions compared to saturated esters .

Comparison with Halogenated Acetic Acid Derivatives

  • Chlorine vs. Fluorine: Derivatives like (2,4-dichlorophenoxy) acetic acid exhibit herbicidal activity, while fluorine in the target compound may reduce environmental persistence and improve biodegradability .
  • Thermal Properties : Fluorine’s strong C-F bonds could elevate thermal stability relative to chlorinated analogues, making the compound suitable for high-temperature processes .

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water Key Functional Groups
Acetic acid 60.05 118 Miscible Carboxylic acid
Glacial acetic acid 60.05 118 Miscible Pure CH₃COOH
Methyl acetate 74.08 57 Partially soluble Ester
Acetic acid;4,4-difluorodec-5-en-1-ol ~250 (estimated) >200 (estimated) Low Fluorinated alcohol, ester

Research Findings and Industrial Relevance

  • Synthesis : The compound may be synthesized via esterification or carbonylation, similar to Monsanto/Cativa processes , but with fluorinated intermediates.
  • Efficacy: In medical contexts, fluorinated compounds often exhibit enhanced bioavailability, suggesting parallels with acetic acid’s diagnostic efficacy .

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